molecular formula C18H15N3O3 B557584 Fmoc-Gly-CHN2 CAS No. 275816-73-4

Fmoc-Gly-CHN2

Cat. No. B557584
CAS RN: 275816-73-4
M. Wt: 321,34 g/mole
InChI Key: VPTICKBUJYDMLC-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly-CHN2 is a peptide that is widely used in scientific research for a variety of applications. This peptide is synthesized using a specific method and has been found to have various biochemical and physiological effects. In

Scientific Research Applications

  • Hydrogel Development for Biomedical Applications

    • Fmoc-modified peptides and amino acids, including glycine derivatives like Fmoc-Gly-Gly-Gly, have been used to create nanofibrillar hydrogels. These hydrogels mimic the extracellular matrix and show potential for various biomedical applications, such as substrates for cell cultures, due to their good cell viability and biocompatibility (Nita et al., 2022).
  • Synthesis of Glycoconjugates for Glycobiological Studies

    • In glycobiology, Fmoc-protected glycine derivatives have been used in the synthesis of synthetic glycoclusters. These clusters mimic natural carbohydrate ligands and are vital for studying carbohydrate binding, demonstrating the importance of Fmoc-Gly derivatives in advanced biochemical research (Katajisto et al., 2002).
  • Enhanced Stereoselectivity in Synthesis of Amino Acids

    • Fmoc-Gly derivatives are used in the synthesis of specialized amino acids like Fmoc-L-γ-carboxyglutamic acid. These derivatives enhance the stereoselectivity in the synthesis process, which is crucial for developing specific, functional amino acids for various scientific applications (Smith et al., 2011).
  • High-Performance Liquid Chromatography (HPLC) in Protein Analysis

    • Fmoc derivatives, including those of glycine, are used in high-performance liquid chromatography for the analysis of amino acids and proteins. This method offers high throughput and accuracy, important for protein identification in biological research (Ou et al., 1996).
  • Development of Peptide-Based Drugs and Biomaterials

    • Fmoc-Gly derivatives are utilized in the synthesis of peptide-based drugs and biomaterials, such as the creation of constrained dipeptide isosteres. These compounds have applications in medicinal chemistry and drug development (Galeazzi et al., 2010).
  • Glycan Analysis and Fabrication of Glycan Arrays

    • In the field of glycomics, Fmoc-modified glycine derivatives are used for labeling and analyzing O-glycans. This method enhances sensitivity in glycan analysis and is crucial for understanding glycan interactions in biological systems (Yamada et al., 2013).
  • Corrosion Inhibition in Material Science

    • Glycine derivatives like FMOC have been studied as corrosion inhibitors for materials like carbon steel. This application demonstrates the versatility of Fmoc-Gly derivatives beyond biological systems (Chen, 2018).
  • Fmoc-Peptide Acid Chlorides in Peptide Synthesis

    • Fmoc-Gly derivatives are used in the synthesis of peptides, including the construction of complex peptide structures like β-Casomorphin. This demonstrates their role in facilitating advanced peptide synthesis techniques (Babu et al., 1999).
  • Glyphosate Analytics in Environmental Studies

    • Fmoc-Gly derivatives play a role in the detection of glyphosate, a widely used herbicide, by reacting with glyphosate to form detectable derivatives. This application is important for environmental monitoring and analysis (Ahmed et al., 2018).

Mechanism of Action

Target of Action

Fmoc-Gly-CHN2 is an Fmoc protected glycine derivative . The primary target of this compound is the amine group of amino acids . The Fmoc group serves as a protecting group for amines during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of Fmoc carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway .

Pharmacokinetics

The fmoc group’s rapid removal by a base suggests that it may have a short half-life in environments with a high base concentration .

Result of Action

The introduction of the Fmoc group to the amine group of amino acids results in the formation of Fmoc carbamate . This compound protects the amine group during peptide synthesis, allowing for the successful formation of peptides .

Action Environment

The action of this compound is influenced by the pH of the environment. In basic environments, the Fmoc group is rapidly removed . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the Fmoc group is removed at the appropriate time .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-diazo-2-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c19-21-10-12(22)9-20-18(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,10,17H,9,11H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDGJOVHMQKZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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